4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzoxazole moiety
Preparation Methods
The synthesis of 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method involves the condensation of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine under standard condensation reaction conditions, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide include other substituted benzamides and benzoxazoles. For example:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit significant anti-tubercular activity.
3-bromo-N-(pyridin-3-yl)benzamide: This compound shares a similar core structure but lacks the benzoxazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12BrN3O2 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-bromo-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-5-3-12(4-6-14)18(24)22-15-7-8-17-16(10-15)23-19(25-17)13-2-1-9-21-11-13/h1-11H,(H,22,24) |
InChI Key |
INRMEEVCMRUEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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